molecular formula C12H8ClNO3 B1422167 5-(4-Chlorophenyl)-6-hydroxynicotinic acid CAS No. 1262010-75-2

5-(4-Chlorophenyl)-6-hydroxynicotinic acid

Katalognummer B1422167
CAS-Nummer: 1262010-75-2
Molekulargewicht: 249.65 g/mol
InChI-Schlüssel: ANDWTEUTDIJBOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Chlorophenyl)-6-hydroxynicotinic acid (5-Cl-6-HNA) is a compound that belongs to the class of organic compounds known as hydroxycoumarins. It is an aromatic hydroxycoumarin that is composed of a 4-chlorophenyl group attached to a 6-hydroxynicotinic acid moiety. This compound is found in a variety of natural sources, including plants, fungi, and bacteria. It has been studied extensively for its potential medicinal applications and has been the subject of numerous scientific research studies.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Crystal Structure of Triphenyltin Compounds Bridged by 5-Chloro-6-hydroxynicotinic Acid

  • Research Findings : Triphenyltin compounds were synthesized using 5-chloro-6-hydroxynicotinic acid, exhibiting high antitumor activity. The compounds featured a distorted trigonal bipyramidal geometry, forming one-dimensional linear polymers through interactions between phenolic hydroxide O atoms and adjacent tin atoms (Gao, Zhang, & Sha, 2021).

2. Synthesis and Structure of Triorganotin Esters of 5-Chloro-6-Hydroxynicotinic Acid

  • Research Findings : Eight triorganotin compounds were synthesized from 5-chloro-6-hydroxynicotinic acid, characterized by IR and NMR spectroscopy. The tin atoms in these compounds were five-coordinated in a trigonal bipyramidal structure, resulting in one-dimensional linear polymers (Hong Gao, 2012).

Spectroscopy and Structural Analysis

3. Infrared Multiple-Photon Dissociation Spectroscopy of Deprotonated 6-Hydroxynicotinic Acid

  • Research Findings : The gas-phase structure of deprotonated 6-hydroxynicotinic acid was determined using infrared multiple-photon dissociation spectroscopy, revealing its 6-pyridone tautomeric form (van Stipdonk, Kullman, Berden, & Oomens, 2014).

Synthesis and Evaluation of Analogues

4. Synthesis and Evaluation of Analogues of HYNIC as Bifunctional Chelators for Technetium

  • Research Findings : Analogues of HYNIC, including 6-hydrazinonicotinic acid, were synthesized and evaluated for their ability to chelate technetium, demonstrating efficient capture and complex formation with technetium (Meszaros, Dose, Biagini, & Blower, 2011).

Tautomeric Polymorphism

5. Tautomeric Polymorphism of 4-Hydroxynicotinic Acid

  • Research Findings : The solid-state polymorphism of 4-hydroxynicotinic acid was investigated, revealing its existence in multiple forms and providing insights into its phase behaviors and structural variations (Long, Zhang, Zhou, Yu, Parkin, & Li, 2016).

Luminescent Properties of Lanthanide Complexes

6. Syntheses, Structures, and Luminescent Properties of Lanthanide Complexes with 6-Hydroxynicotinic Acid

  • Research Findings : Novel lanthanide complexes with 6-hydroxynicotinic acid were synthesized, displaying varied structures and luminescent properties. These complexes showcased the potential for diverse coordination modes and the impact on luminescence (Zou, Wei, Guo, Chen, & Gao, 2011).

Enzymatic Degradation Pathway

7. Cloning of a Novel 6-Chloronicotinic Acid Chlorohydrolase

  • Research Findings : A novel enzyme capable of dechlorinating 6-chloronicotinic acid to 6-hydroxynicotinic acid was identified, providing insights into the enzymatic degradation pathway of nicotinic acid in bacteria (Shettigar et al., 2012).

Hybrid Molecular Materials

8. A Novel Path to Luminescent Hybrid Molecular Materials: Modifying the Hydroxyl Group of 6-Hydroxynicotinic Acid

  • Research Findings : Research demonstrated a novel method for modifying the hydroxyl group of 6-hydroxynicotinic acid, leading to the creation of luminescent organic-inorganic molecular-based hybrid materials (Zhao & Yan, 2005).

Eigenschaften

IUPAC Name

5-(4-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-3-1-7(2-4-9)10-5-8(12(16)17)6-14-11(10)15/h1-6H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWTEUTDIJBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687309
Record name 5-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-6-hydroxynicotinic acid

CAS RN

1262010-75-2
Record name 5-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-6-hydroxynicotinic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)-6-hydroxynicotinic acid
Reactant of Route 3
Reactant of Route 3
5-(4-Chlorophenyl)-6-hydroxynicotinic acid
Reactant of Route 4
Reactant of Route 4
5-(4-Chlorophenyl)-6-hydroxynicotinic acid
Reactant of Route 5
Reactant of Route 5
5-(4-Chlorophenyl)-6-hydroxynicotinic acid
Reactant of Route 6
Reactant of Route 6
5-(4-Chlorophenyl)-6-hydroxynicotinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.